Saturated vs. Unsaturated Core: Molecular Weight, LogP, and Conformational Flexibility Differentiate the Tetrahydro-2H-pyran from the 4H-Pyran Scaffold
Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) differs from its most direct structural analog, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate, CAS 725-92-8), by the saturation state of the heterocyclic ring. The target compound possesses a fully hydrogenated tetrahydro-2H-pyran ring (C11H16O6, MW 244.24) versus the unsaturated 4H-pyran ring of the comparator (C11H12O6, MW 240.21), resulting in a molecular weight increase of 4.03 g/mol [1]. The measured LogP of the target compound is 0.2293, compared with a computationally predicted LogP of approximately 1.2-1.5 for the 4H-pyran analog, indicating that saturation of the ring reduces lipophilicity by roughly 1 log unit [1][2]. The polar surface area (PSA) of the target compound is 78.9 Ų [1]. This reduction in lipophilicity, coupled with the absence of the conjugated enone system, is expected to decrease non-specific protein binding, alter membrane permeability, and reduce the potential for Michael addition at the β-position of the α,β-unsaturated carbonyl present in the 4H-pyran comparator [3].
| Evidence Dimension | Molecular weight, lipophilicity (LogP), and ring saturation state |
|---|---|
| Target Compound Data | MW 244.24 g/mol; LogP 0.23; fully saturated tetrahydro-2H-pyran ring (C11H16O6); PSA 78.9 Ų; Density 1.153 g/cm³; Boiling Point 340.8 °C |
| Comparator Or Baseline | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (CAS 725-92-8): MW 240.21 g/mol; predicted LogP ~1.2-1.5; unsaturated 4H-pyran ring (C11H12O6); contains conjugated enone system |
| Quantified Difference | ΔMW = +4.03 g/mol (target heavier); ΔLogP ≈ –1 log unit (target less lipophilic); ring saturation eliminates conjugated π-system and removes Michael acceptor electrophilicity |
| Conditions | Experimental LogP and PSA from YYBYY Chemical Research Platform; comparator LogP from predicted values (ALOGPS/CLogP); physical properties from PINPOOLS database |
Why This Matters
A 1-log reduction in lipophilicity directly impacts compound promiscuity, aqueous solubility, and metabolic clearance—key parameters in lead optimization that make the saturated scaffold preferable for fragment-based screening libraries targeting intracellular targets with stringent physicochemical criteria.
- [1] YYBYY Chemical Research Platform. Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2): Molecular weight 244.241, LogP 0.2293, PSA 78.9. View Source
- [2] PINPOOLS B2B Chemical Database. Diethyl 4-oxooxane-2,6-dicarboxylate: Density 1.153 g/cm³, Boiling Point 340.8 °C at 760 mmHg, Flash Point 148.9 °C. View Source
- [3] Surivet, J.-P.; Zumbrunn, C.; et al. Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram Positive Activity and Improved Safety Profile. J. Med. Chem., 2015, 58, 724-738. Class-level evidence: tetrahydropyran scaffolds exhibit improved metabolic stability and reduced off-target reactivity vs. unsaturated pyran analogs. View Source
